molecular formula C11H16N2 B1460706 N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine CAS No. 959237-27-5

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine

Cat. No.: B1460706
CAS No.: 959237-27-5
M. Wt: 176.26 g/mol
InChI Key: WCPFNQUISYJYBC-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-dihydroisoindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-6-9-3-4-10-7-13(2)8-11(10)5-9/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFNQUISYJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(CN(C2)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650824
Record name N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-27-5
Record name N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine, with the CAS number 959237-27-5, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol. The structure features a bicyclic isoindole moiety that is significant for its biological interactions.

PropertyValue
CAS Number959237-27-5
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
SMILESCNCc1ccc2CN(C)Cc2c1
InChI KeyWCPFNQUISYJYBC-UHFFFAOYSA-N

Research indicates that this compound may interact with various neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. Studies have shown that compounds targeting nAChRs can modulate neurotransmitter release and neuronal excitability, making them promising candidates for treating conditions like depression and anxiety .

Antidepressant Activity

In preclinical models, this compound exhibited antidepressant-like effects similar to established antidepressants. This was evidenced by reduced immobility in the forced swim test, a common assay for evaluating antidepressant efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models assessed the effects of this compound on behavior indicative of depression. The results showed significant reductions in immobility time compared to control groups treated with saline. The compound's efficacy was comparable to that of fluoxetine, a commonly prescribed antidepressant .

Study 2: Neuroprotection in Ischemia

In a study examining ischemic conditions in rat cerebellar cultures, the compound demonstrated significant protective effects against hypoxia-induced cell death. The treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating inflammatory responses during ischemic events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine
Reactant of Route 2
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine

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